4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines and oxadiazoles. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring and a 1,4-benzoxazin-3-one ring. Compounds containing these rings have been reported to exhibit various biological activities . .
Mode of Action
Without specific information on the compound, it’s challenging to provide a detailed mode of action. Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially influence various biological processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Based on its structure, it could potentially interact with various biological targets and influence multiple cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole ring followed by the construction of the benzoxazine moiety. Key steps may involve cyclization reactions, condensation reactions, and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole or benzoxazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include other benzoxazines and oxadiazoles with different substituents. Examples include:
- 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity
Biological Activity
The compound 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that integrates features from both oxadiazole and benzoxazine classes of compounds. These structural motifs are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound can be broken down into two main components:
- Oxadiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Benzoxazine Structure : Associated with neuroprotective and anti-inflammatory properties.
The IUPAC name indicates the presence of both a methyl group and an ethylphenyl substituent, which may influence its pharmacological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression and inflammatory responses .
- Receptor Modulation : The benzoxazine component may interact with neurotransmitter receptors, potentially providing neuroprotective effects against conditions like stroke and neurodegeneration .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one under review have demonstrated cytotoxic activity against various cancer cell lines including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
The IC50 values for related oxadiazole compounds often fall within the range of 10–100 µM against these cell lines .
Antimicrobial Properties
Oxadiazoles are recognized for their antibacterial and antifungal activities. Research indicates that derivatives exhibit significant inhibitory effects against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
These properties suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The benzoxazine component is associated with anti-inflammatory activity. Compounds in this class have been found to reduce inflammation markers in vitro, indicating their potential utility in chronic inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
Data Summary
Activity Type | Target Cells/Organisms | IC50/Effectiveness |
---|---|---|
Anticancer | HeLa (cervical cancer) | ~20 µM |
CaCo-2 (colon adenocarcinoma) | ~30 µM | |
Antimicrobial | Staphylococcus aureus | 50–200 µg/mL |
Escherichia coli | 50–200 µg/mL | |
Anti-inflammatory | Various inflammatory markers | Significant reduction |
Properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-5-7-15(8-6-14)20-21-18(26-22-20)11-23-16-10-13(2)4-9-17(16)25-12-19(23)24/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCMUGISCGCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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